![molecular formula C21H24F3N5O B2978494 (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 898406-31-0](/img/structure/B2978494.png)
(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridazin-3-yl group, a piperazin-1-yl group, and a trifluoromethylphenyl group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperazine rings suggests that the compound could have a rigid, cyclic structure . The trifluoromethyl group could introduce electron-withdrawing character, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyridazine ring might undergo reactions at the nitrogen atoms, while the piperazine ring could be involved in reactions at the nitrogen or carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Chemical Synthesis and Novel Compound Development
Research in chemical synthesis focuses on developing novel compounds with potential therapeutic applications or exploring new synthetic pathways. For example, studies on the synthesis of novel pyridazine and phthalazine derivatives highlight methodologies for creating compounds that could serve as building blocks for pharmaceuticals or materials with unique properties (El-Gaby et al., 2003), (Gaby et al., 2003).
Structural and Electronic Properties
Investigations into the structural and electronic properties of related compounds, such as anticonvulsant drugs containing pyridazine structures, provide insights into how modifications to the chemical structure can impact the compound's biological activity and interaction with biological targets (Georges et al., 1989).
Pharmacological Applications
Research into the pharmacological effects of compounds with similar structures to the one has demonstrated potential applications in treating various conditions. For example, the development of TRPV4 antagonists for pain treatment highlights the therapeutic potential of structurally similar compounds (Tsuno et al., 2017).
Material Science and Drug Development
The study of side products in the synthesis of new drug candidates, such as anti-tuberculosis drugs, emphasizes the importance of understanding and characterizing all compounds involved in synthetic pathways. This knowledge can lead to improvements in drug synthesis processes and the development of more efficient and safer pharmaceuticals (Eckhardt et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .
Mode of Action
It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also exhibit anti-tubercular activity.
properties
IUPAC Name |
[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c22-21(23,24)17-6-4-16(5-7-17)20(30)29-14-12-28(13-15-29)19-9-8-18(25-26-19)27-10-2-1-3-11-27/h4-9H,1-3,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJZUMWWEDTLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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